2-Bromo-2-fluoro-1-phenylethanone
Description
2-Bromo-2-fluoro-1-phenylethanone (C₈H₆BrFO, theoretical molar mass ≈ 217.04 g/mol) is a halogenated acetophenone derivative characterized by dual bromo and fluoro substituents at the α-carbon of the ketone group. These compounds are typically synthesized via halogenation of parent ketones, often using brominating agents or halogen exchange reactions under acidic conditions .
Properties
IUPAC Name |
2-bromo-2-fluoro-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLCYODFDSRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502023 | |
| Record name | 2-Bromo-2-fluoro-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-75-5 | |
| Record name | 2-Bromo-2-fluoro-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-fluoro-1-phenylethanone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction conditions include controlling the reaction time, temperature, and the dosage of the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-fluoro-1-phenylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Bromo-2-fluoro-1-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-fluoro-1-phenylethanone involves its interaction with molecular targets through its carbonyl group and halogen atoms. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its use and the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Aromatic Substitution: Methoxy or fluorophenyl groups alter electronic properties (e.g., 2-Bromo-4'-methoxyacetophenone exhibits enhanced resonance stabilization) .
Physicochemical Properties
- Crystallography: 2-Bromo-1-phenylethanone crystallizes in an orthorhombic system (space group P2₁2₁2₁) with cell parameters a = 4.1459 Å, b = 9.6731 Å, c = 18.8178 Å . Fluorine substitution likely reduces molecular symmetry, affecting packing efficiency.
- Thermal Stability : Bromo-fluoro analogs are less stable than chloro derivatives due to weaker C-F bonds, requiring storage at low temperatures (< 25°C) .
Biological Activity
2-Bromo-2-fluoro-1-phenylethanone is an organic compound characterized by the presence of both bromine and fluorine atoms, which significantly influence its chemical properties and biological activity. Its molecular formula is CHBrF, and it is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry.
The unique combination of bromine and fluorine in this compound enhances its reactivity, making it suitable for various chemical reactions, including substitution, oxidation, and reduction. This compound can undergo nucleophilic addition reactions due to its carbonyl group, allowing for the formation of diverse derivatives.
The biological activity of this compound is largely attributed to its ability to interact with biomolecules through covalent bonding. The halogen atoms can participate in electrophilic aromatic substitution reactions, which can modify the activity of proteins or enzymes within biological systems. The specific pathways and molecular targets are still under investigation but may include interactions with enzymes involved in metabolic pathways or receptors that mediate cellular responses.
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. For instance, derivatives of acetophenone have demonstrated effectiveness against a range of bacterial strains, indicating potential utility in developing new antibacterial agents .
- Anticancer Properties : Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, studies on structurally related compounds have reported IC values ranging from 48.9 μM to 57.7 μM against certain cancer cell lines .
Case Studies
Several case studies have explored the biological implications of halogenated acetophenones:
- Antifungal Activity : A study evaluated the antifungal effects of fluorinated phenyl derivatives, revealing that certain substitutions can enhance or diminish activity against fungal pathogens. The presence of fluorine was found to be critical for maintaining potency .
- Enzyme Inhibition : Another investigation focused on the inhibition of specific kinases by halogenated compounds, including this compound. The findings suggested that these compounds could modulate kinase activity, which is crucial for cell signaling pathways involved in cancer progression .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Biological Activity | IC Values | Remarks |
|---|---|---|---|
| Study A | Antimicrobial | 50 μM | Effective against Gram-positive bacteria |
| Study B | Anticancer | 48.9 - 57.7 μM | Inhibits proliferation in breast cancer cells |
| Study C | Antifungal | 53 μM | Comparable efficacy to existing antifungals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
